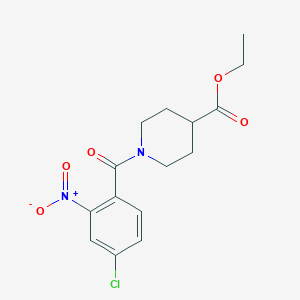

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H17ClN2O5 and a molecular weight of 340.76 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-chloro-2-nitrobenzoyl group and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate is used in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The piperidine ring can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate can be compared with other similar compounds such as:

Ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-4-carboxylate: This compound has a similar structure but with the chlorine and nitro groups in different positions on the benzene ring.

Ethyl 1-(4-chloro-3-nitrobenzenesulfonyl)piperidine-4-carboxylate: This compound has a sulfonyl group instead of a benzoyl group, which can lead to different chemical properties and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Biological Activity

Ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula: C15H17ClN2O5

- Molecular Weight: Approximately 327.77 g/mol

- Structure: The compound features a piperidine ring substituted with an ethyl ester and a 4-chloro-2-nitrobenzoyl group, which contributes to its biological activity.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its structural components:

- Antimicrobial Activity: Similar compounds have shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with enhanced antimicrobial properties .

- Anticancer Potential: Preliminary studies indicate that this compound may possess cytotoxic effects on cancer cell lines. For instance, related piperidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could also exhibit similar effects .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance, although detailed studies are still required to characterize these interactions fully.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications. This flexibility enables the creation of various analogs with potentially enhanced biological activities.

Synthesis Steps:

- Formation of the piperidine ring.

- Introduction of the 4-chloro-2-nitrobenzoyl moiety.

- Esterification to yield the final product.

This synthetic pathway not only facilitates the production of the compound but also allows for the exploration of structure-activity relationships (SAR) that can lead to more potent derivatives .

Case Studies and Research Findings

A review of existing literature reveals several studies focused on the biological activity of compounds structurally related to this compound:

Applications

The diverse biological activities of this compound suggest multiple applications:

- Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial and anticancer therapies.

- Research Tool: Useful in studying enzyme mechanisms and cellular responses in cancer biology.

- Industrial Use: Potential applications in developing antimicrobial coatings or materials.

Properties

Molecular Formula |

C15H17ClN2O5 |

|---|---|

Molecular Weight |

340.76 g/mol |

IUPAC Name |

ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-5-7-17(8-6-10)14(19)12-4-3-11(16)9-13(12)18(21)22/h3-4,9-10H,2,5-8H2,1H3 |

InChI Key |

FDODOEJCWSNMMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.